6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
CAS No.: 1370597-61-7
Cat. No.: VC11992482
Molecular Formula: C12H7ClN4O2
Molecular Weight: 274.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1370597-61-7 |
|---|---|
| Molecular Formula | C12H7ClN4O2 |
| Molecular Weight | 274.66 g/mol |
| IUPAC Name | 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C12H7ClN4O2/c13-8-3-1-2-7(6-8)11-14-12(19-17-11)9-4-5-10(18)16-15-9/h1-6H,(H,16,18) |
| Standard InChI Key | KLMINRVAUBLYDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=O)C=C3 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=O)C=C3 |
Introduction
The compound 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates both oxadiazole and pyridazine rings. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the oxadiazole ring and subsequent coupling reactions to attach the pyridazine moiety. Common reagents include hydrazine derivatives and appropriate aldehydes or ketones.
Potential Biological Activities
Compounds with oxadiazole and pyridazine rings often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a chlorophenyl group may enhance these activities by increasing lipophilicity and facilitating interactions with biological targets.
Research Findings
While specific research findings on 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one are not available, similar compounds have shown promise in various biological assays:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Oxadiazoles | Anti-inflammatory | |
| Pyridazines | Antimicrobial | |
| Chlorophenyl | Enhanced lipophilicity | General principle |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume